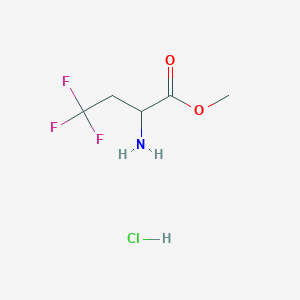
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
Cat. No. B1418015
Key on ui cas rn:
1007583-54-1
M. Wt: 207.58 g/mol
InChI Key: LGGNXCVKSJMQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796305B2
Procedure details


1.186 g (6.127 mmol) of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride (1:1) were initially charged in 11.6 ml of methanol which had been saturated with hydrogen chloride, and the mixture was stirred under reflux for 4 h. The reaction solution was concentrated and dried under high vacuum. This gave 1.275 g of the target compound (100% of theory).
Quantity
1.186 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:4]([OH:6])=[O:5].Cl.[CH3:13]O>>[ClH:1].[NH2:2][CH:3]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:4]([O:6][CH3:13])=[O:5] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.186 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)O)CC(F)(F)F
|
|
Name
|
|
|
Quantity
|
11.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 h
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NC(C(=O)OC)CC(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
